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molecular formula C9H4BrCl2NO B8393006 3-bromo-5,7-dichloro-2(1H)-quinolone CAS No. 164150-25-8

3-bromo-5,7-dichloro-2(1H)-quinolone

Cat. No. B8393006
M. Wt: 292.94 g/mol
InChI Key: YOAWRSJIRMTJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646132

Procedure details

50.8 mmol of bromine are added dropwise to a suspension containing 25.4 mmol of 5,7-dichloro-2(1H)-quinolone-3-carboxylic acid in 65 ml of pyridine at 0 C. After stirring for 10 minutes at room temperature, the whole mixture is brought to 90 C. for one hour. After cooling, 300 ml of 1N hydrochloric acid are added. The expected product is obtained by filtering the precipitate, then washing the latter with 1N hydrochloric acid and with water and drying.
Quantity
50.8 mmol
Type
reactant
Reaction Step One
Quantity
25.4 mmol
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7](C(O)=O)[C:8](=[O:15])[NH:9]2.Cl>N1C=CC=CC=1>[Br:1][C:7]1[C:8](=[O:15])[NH:9][C:10]2[C:5]([CH:6]=1)=[C:4]([Cl:3])[CH:13]=[C:12]([Cl:14])[CH:11]=2

Inputs

Step One
Name
Quantity
50.8 mmol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
25.4 mmol
Type
reactant
Smiles
ClC1=C2C=C(C(NC2=CC(=C1)Cl)=O)C(=O)O
Name
Quantity
65 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(NC2=CC(=CC(=C2C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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